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For Researchers, Scientists, and Drug Development Professionals

Bis(ethylenedithio)tetrathiafulvalene, commonly known as BEDT-TTF or ET, stands as a

cornerstone in the field of molecular electronics and materials science. Since its synthesis in

the late 1970s, this remarkable organic donor molecule has given rise to a vast family of

charge-transfer salts exhibiting a rich spectrum of electronic ground states, including metallic,

superconducting, semiconducting, and insulating phases.[1] This technical guide provides an

in-depth exploration of the core electronic properties of BEDT-TTF and its derivatives, with a

focus on quantitative data, experimental methodologies, and the intricate relationships between

structure and function.

Core Electronic Properties of BEDT-TTF Salts
The electronic behavior of BEDT-TTF-based materials is profoundly influenced by the counter-

anion (X) in its charge-transfer salts, which typically have the stoichiometry (BEDT-TTF)₂X. The

arrangement of the BEDT-TTF molecules in the crystal lattice, often denoted by Greek letters

such as α, β, δ, κ, and θ, dictates the dimensionality of the electronic system and the nature of

its ground state.[2] These materials are characterized by their layered structures, with

conducting layers of BEDT-TTF cations separated by insulating anion layers.[3][4]

Conductivity and Superconductivity

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1211981?utm_src=pdf-interest
https://www.benchchem.com/product/b1211981?utm_src=pdf-body
https://www.mdpi.com/2073-4352/2/2/182
https://pmc.ncbi.nlm.nih.gov/articles/PMC8819691/
https://www.mdpi.com/2073-4352/12/5/711
https://www.proquest.com/openview/fccdd73b8bc939f044eedf6ef4711cc6/1?pq-origsite=gscholar&cbl=2032412
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1211981?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Many BEDT-TTF salts exhibit metallic conductivity at room temperature, with some undergoing

a transition to a superconducting state at low temperatures. The critical temperature (Tc) for

superconductivity is highly sensitive to the specific anion and the packing motif of the donor

molecules. For instance, κ-(BEDT-TTF)₂Cu[N(CN)₂]Br is a well-known ambient-pressure

organic superconductor with a Tc of approximately 11.2-11.9 K.[1][5] In contrast, the

isostructural κ-(BEDT-TTF)₂Cu[N(CN)₂]Cl is a Mott insulator at ambient pressure but can be

driven into a superconducting state with the application of a modest pressure of over 0.2 kbar.

[1] The application of external pressure is a common technique to suppress insulating states

and induce or enhance superconductivity in these materials.[6][7]

Charge Ordering and Mott Insulating States
In many BEDT-TTF salts, strong electron-electron correlations play a crucial role in determining

the electronic properties. When the on-site Coulomb repulsion is significant, especially in

strongly dimerized systems, a Mott insulating state can emerge.[2] In such a state, electron

itinerancy is hindered, leading to insulating behavior despite a partially filled conduction band.

Furthermore, in less dimerized, quarter-filled systems, intersite Coulomb repulsion can lead to

a phenomenon known as charge ordering (CO), where charges localize on specific BEDT-TTF

molecules.[2] This charge disproportionation is often accompanied by a metal-insulator

transition.[8] Vibrational spectroscopy, particularly Raman and infrared measurements, is a

powerful tool to probe charge ordering, as the vibrational frequencies of certain modes within

the BEDT-TTF molecule are sensitive to its charge state.[2][8]

Quantitative Electronic Data
The following tables summarize key quantitative electronic properties for a selection of

representative BEDT-TTF-based charge-transfer salts.
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Salt
Packing
Type

Ground
State

Room
Temperat
ure
Conducti
vity (σ_rt)
[S cm⁻¹]

Critical
Temperat
ure (Tc)
[K]

Critical
Field
(Hc2) [T]

Referenc
e(s)

(BEDT-

TTF)₅[Fe(C

₂O₄)₃]·(H₂O

)₂·CH₂Cl₂

-

Paramagn

etic

Semicondu

ctor

4 N/A N/A [9]

κ-(BEDT-

TTF)₂Cu[N

(CN)₂]Br

κ
Supercond

uctor
N/A 11.2 - 11.9 N/A [1][10]

κ-(BEDT-

TTF)₂Cu[N

(CN)₂]Cl

κ
Mott

Insulator
N/A

11.5 (at

ambient

pressure)

N/A [1][5]

β″-(BEDT-

TTF)₂[(H₂O

)

(NH₄)₂Cr(C

₂O₄)₃]·18-

crown-6

β″
Supercond

uctor
N/A ~4.0

Hc2‖ = 7.6,

Hc2⊥ =

0.4

[11][12]

β″-(BEDT-

TTF)₂SF₅C

H₂CF₂SO₃

β″
Supercond

uctor
N/A ~4.8 Hc2 ≈ 13 [4]

(BEDT-

TTF)₄Hg₃C

l₈

-
Supercond

uctor
N/A

1.8 (at 12

kbar)
N/A [13]

β-(BEDT-

TTF)₂I₃
β

Supercond

uctor
N/A

7.5 (above

1 kbar)
N/A [7]

δ′-(BEDT-

TTF)₂CF₃C

F₂SO₃

δ′
Dimer-Mott

Insulator
N/A N/A N/A [2]
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Salt
Transition
Temperature (T_MI
or T_CO) [K]

Activation Energy
(E_a) [eV]

Reference(s)

δ′-(BEDT-

TTF)₂CF₃CF₂SO₃
200 0.19 [2]

κ-(BEDT-

TTF)₂Hg(SCN)₂Br
~90 N/A [6]

θ-(BEDT-

TTF)₂RbZn(SCN)₄
195 N/A [8]

κ-(BEDT-TTF)₂K⁺(18-

crown-6)

[CoII(NCS)₄]∙(H₂O)

N/A 0.57 (exp.) [14]

Experimental Protocols
The characterization of the electronic properties of BEDT-TTF salts involves a suite of

sophisticated experimental techniques.

Synthesis and Crystal Growth
Single crystals of BEDT-TTF charge-transfer salts are typically grown by electrocrystallization.

[9][15] This method involves the electrochemical oxidation of neutral BEDT-TTF molecules in

an organic solvent in the presence of a supporting electrolyte containing the desired counter-

anion. The process is carried out in an H-shaped cell, with a constant current or voltage applied

between platinum electrodes.[15]

Electrical Resistivity Measurements
The temperature dependence of electrical resistance is a fundamental measurement to

determine the electronic ground state. A standard four-point probe method is employed to

measure the resistance of single crystals.[2][16] A small DC current (e.g., 0.5 μA) is applied

through two outer contacts, and the voltage drop is measured across two inner contacts using

a sourcemeter.[16] Measurements are performed in a cryostat to control the temperature over a

wide range.[2]
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Spectroscopic Characterization
Infrared (IR) and Raman spectroscopy are crucial for probing the molecular vibrations and

charge distribution within the BEDT-TTF molecules.[2][8] Infrared measurements are often

performed on single crystals using a microscope coupled to a spectrometer to measure the

polarized reflectance spectra.[16] The optical conductivity is then obtained through a Kramers-

Kronig analysis of the reflectance data.[16] Charge-sensitive vibrational modes, particularly

those associated with the central C=C double bond of the TTF core, provide direct evidence for

charge ordering.[2][8]

Fermi Surface Determination
For metallic salts, the Shubnikov-de Haas (SdH) and de Haas-van Alphen (dHvA) oscillations

are powerful techniques to map the Fermi surface.[11][17] These quantum oscillations in

magnetoresistance (SdH) or magnetization (dHvA) are measured at very low temperatures and

high magnetic fields. The frequencies of these oscillations are directly proportional to the

extremal cross-sectional areas of the Fermi surface perpendicular to the applied magnetic field.

[11]

Structural Analysis
Single-crystal X-ray diffraction is indispensable for determining the precise crystal structure,

including the packing motif of the BEDT-TTF molecules and the arrangement of the anions.[2]

[9] This information is fundamental for understanding the structure-property relationships and

for performing theoretical band structure calculations.

Visualizing Key Concepts
The following diagrams illustrate fundamental aspects of BEDT-TTF's electronic properties.

Caption: Molecular structure of Bis(ethylenedithio)tetrathiafulvalene (BEDT-TTF).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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